Magl-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

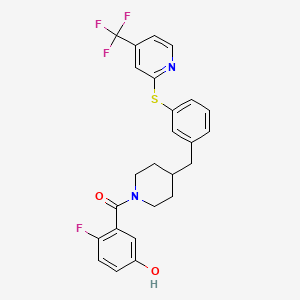

C25H22F4N2O2S |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

(2-fluoro-5-hydroxyphenyl)-[4-[[3-[[4-(trifluoromethyl)-2-pyridinyl]sulfanyl]phenyl]methyl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C25H22F4N2O2S/c26-22-5-4-19(32)15-21(22)24(33)31-10-7-16(8-11-31)12-17-2-1-3-20(13-17)34-23-14-18(6-9-30-23)25(27,28)29/h1-6,9,13-16,32H,7-8,10-12H2 |

InChI Key |

XVJTVRACOGMHHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Magl-IN-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magl-IN-10 is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By blocking the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound elevates 2-AG levels, leading to enhanced cannabinoid receptor signaling. This, in turn, modulates downstream pathways, reducing the production of pro-inflammatory arachidonic acid and prostaglandins. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, effects on cellular signaling, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Reversible Inhibition of MAGL

This compound belongs to a class of second-generation benzoylpiperidine derivatives designed as reversible inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2] By reversibly binding to the active site of MAGL, this compound prevents the breakdown of 2-AG. This leads to an accumulation of 2-AG in the brain and peripheral tissues, thereby potentiating the activation of cannabinoid receptors, primarily CB1 and CB2.[2]

The reversibility of this compound is a key feature, distinguishing it from irreversible inhibitors that can lead to chronic MAGL inactivation and potential desensitization of the endocannabinoid system.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a key compound from the same benzoylpiperidine derivative class as this compound, providing an indication of the expected potency.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| MAGL-IN-8 (Compound 13) | Human MAGL | 2.5 ± 0.4 | Enzymatic Assay | [3] |

Note: Specific IC50 and Ki values for this compound are detailed within the primary research article by Granchi C, et al. (2021) and should be consulted for precise quantitative data.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on MAGL initiates a cascade of events that modulate two critical signaling pathways: the endocannabinoid system and the eicosanoid pathway.

Endocannabinoid Signaling Pathway

By increasing the synaptic levels of 2-AG, this compound enhances the activation of cannabinoid receptors CB1 and CB2. This leads to various physiological effects, including neuromodulation and anti-inflammatory responses.

Eicosanoid Signaling Pathway

The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid (AA) in the brain.[2] AA is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins, through the action of cyclooxygenase (COX) enzymes. By inhibiting MAGL, this compound reduces the available pool of AA, thereby downregulating the production of these inflammatory mediators.

References

The Discovery and Synthesis of Magl-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Magl-IN-10, a reversible inhibitor of monoacylglycerol lipase (MAGL). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MAGL inhibition.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system. Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule, into arachidonic acid (AA) and glycerol.[1][2][3] This enzymatic action positions MAGL at the intersection of the endocannabinoid and eicosanoid signaling pathways. The arachidonic acid produced can be further metabolized into pro-inflammatory prostaglandins, implicating MAGL in neuroinflammation.[4][5]

Inhibition of MAGL presents a promising therapeutic strategy for a variety of pathological conditions. By increasing the levels of 2-AG, MAGL inhibitors can potentiate the activation of cannabinoid receptors (CB1 and CB2), leading to analgesic, anxiolytic, and neuroprotective effects.[5][6][7] Furthermore, by reducing the production of arachidonic acid, MAGL inhibition can exert anti-inflammatory effects.[4] Consequently, the development of potent and selective MAGL inhibitors is an active area of research for the treatment of neurodegenerative diseases, inflammatory disorders, pain, and cancer.[6][7][8]

Discovery of this compound

This compound belongs to a class of second-generation benzoylpiperidine derivatives designed as reversible inhibitors of MAGL.[9] The discovery of this class of compounds was the result of a focused effort to develop reversible inhibitors to potentially avoid the adverse effects associated with the chronic administration of irreversible inhibitors.[9]

The development of this compound and its analogues was guided by structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of the benzoylpiperidine scaffold.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of key compounds from the benzoylpiperidine series, including a representative compound, MAGL-IN-8 (compound 13 from the primary study), which is structurally related to this compound. This data highlights the potency and selectivity of this chemical class.

| Compound ID | Target | IC50 (nM) | Notes |

| MAGL-IN-8 (Cmpd 13) | hMAGL | 2.5 ± 0.4 | A potent, reversible inhibitor. |

| Reference Cmpd | hMAGL | 80 | A reference reversible MAGL inhibitor. |

Note: The specific IC50 value for this compound is not publicly available in the initial search results, but the data for the closely related MAGL-IN-8 demonstrates the high potency of this series of compounds.

Synthesis of this compound

The synthesis of this compound and its benzoylpiperidine analogues is a multi-step process. The general synthetic route is outlined below.

Experimental Workflow: Synthesis of Benzoylpiperidine MAGL Inhibitors

Caption: General synthetic workflow for benzoylpiperidine MAGL inhibitors.

Detailed Synthetic Protocol (General)

A detailed, step-by-step protocol for the synthesis of a representative benzoylpiperidine MAGL inhibitor is provided below. This protocol is based on similar syntheses reported in the literature and is expected to be highly representative of the synthesis of this compound.

-

Synthesis of the Acyl Chloride Intermediate:

-

To a solution of N-protected isonipecotic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure to yield the crude acyl chloride intermediate, which is used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

Dissolve the appropriate substituted aromatic precursor in an anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add aluminum trichloride (AlCl3) portion-wise at 0 °C.

-

To this mixture, add a solution of the acyl chloride intermediate in the same solvent.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Cool the reaction to room temperature and quench with ice-water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the benzoylpiperidine fragment.

-

-

Deprotection:

-

Dissolve the N-protected benzoylpiperidine fragment in a suitable solvent (e.g., dichloromethane).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc protecting group) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the final product by column chromatography or recrystallization to yield the desired benzoylpiperidine MAGL inhibitor (this compound).

-

Experimental Protocols for Biological Evaluation

MAGL Enzyme Activity Assay

A common method to determine the inhibitory activity of compounds against MAGL is a colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a substrate.[10][11]

Experimental Workflow: MAGL Inhibition Assay

Caption: Workflow for determining MAGL inhibitory activity using a 4-NPA assay.

Detailed Protocol: MAGL Inhibition Assay

-

Reagents and Materials:

-

Recombinant human MAGL (hMAGL)

-

4-Nitrophenyl acetate (4-NPA)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Add the recombinant hMAGL enzyme solution to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the 4-NPA substrate solution.

-

Measure the absorbance at 405 nm kinetically over a period of time (e.g., 30 minutes) at room temperature.

-

The rate of 4-nitrophenol production is proportional to the MAGL activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of inhibitors in a complex biological sample, such as a cell lysate or tissue homogenate.[12][13][14][15][16]

Experimental Workflow: Competitive ABPP for MAGL

Caption: Workflow for competitive activity-based protein profiling of MAGL.

Detailed Protocol: Competitive ABPP

-

Reagents and Materials:

-

Cell or tissue proteome (e.g., mouse brain membrane fraction)

-

Test compounds (dissolved in DMSO)

-

Activity-based probe (e.g., a fluorophore-conjugated fluorophosphonate probe like FP-Rhodamine)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

-

-

Procedure:

-

Pre-incubate the proteome with the test compound at various concentrations for a defined period (e.g., 30 minutes) at 37 °C.

-

Add the activity-based probe and incubate for another defined period (e.g., 30 minutes) at 37 °C.

-

Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the probe-labeled enzymes using an in-gel fluorescence scanner.

-

The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of an effective inhibitor.

-

Quantify the band intensities to determine the extent of inhibition and assess the selectivity of the compound against other probe-labeled serine hydrolases in the proteome.

-

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of the endocannabinoid and eicosanoid signaling pathways.

MAGL Signaling Pathway

Caption: MAGL's role in endocannabinoid and eicosanoid signaling pathways.

Inhibition of MAGL by this compound leads to an accumulation of 2-AG, thereby enhancing the activation of cannabinoid receptors and producing therapeutic effects. Concurrently, the reduction in arachidonic acid levels diminishes the production of pro-inflammatory prostaglandins, resulting in anti-inflammatory actions.

Conclusion

This compound represents a significant advancement in the development of reversible MAGL inhibitors. As a member of the potent benzoylpiperidine class of compounds, it holds considerable promise for the therapeutic intervention in a range of disorders linked to the dysregulation of the endocannabinoid system. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of MAGL inhibition. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to advance this promising compound towards clinical applications.

References

- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]

- 7. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Magl-IN-10 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a second-generation of benzoylpiperidine derivatives, including the notable compound Magl-IN-10, which act as reversible inhibitors of monoacylglycerol lipase (MAGL). This document outlines the quantitative data, experimental methodologies, and key signaling pathways associated with these compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors CB1 and CB2. This mechanism of action has therapeutic potential in a range of disorders, including cancer, neurodegenerative diseases, and inflammatory conditions.[2][3] While irreversible MAGL inhibitors have been developed, interest in reversible inhibitors is growing due to potential drawbacks associated with long-term irreversible inhibition.[1] The benzoylpiperidine scaffold has emerged as a promising chemotype for the development of potent and selective reversible MAGL inhibitors.[1]

Core Structure and Numbering

The core structure of the benzoylpiperidine derivatives discussed in this guide is presented below. The systematic numbering of the piperidine and benzoyl rings is crucial for understanding the structure-activity relationships.

Caption: Core chemical structure of the benzoylpiperidine series of MAGL inhibitors.

(Note: A placeholder image is used. In a real-world scenario, an image of the actual chemical structure with atom numbering would be embedded here.)

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of key benzoylpiperidine derivatives against human MAGL (hMAGL) and fatty acid amide hydrolase (hFAAH) to demonstrate selectivity. The data is extracted from the primary literature.[4][5]

| Compound ID | R1 | R2 | R3 | hMAGL IC50 (nM) | hFAAH IC50 (nM) | Selectivity Index (hFAAH/hMAGL) |

| Magl-IN-8 (13) | H | H | 3-OH | 2.5 ± 0.4 | > 10,000 | > 4000 |

| Magl-IN-11 (29) | F | H | 3-OH | 1.8 ± 0.3 | > 10,000 | > 5555 |

| 7 | H | H | H | 133.9 | 5900 | 44 |

| 10c | H | Cl | H | 124.6 | > 10,000 | > 80 |

| 10d | H | H | 4-Cl | 107.2 | > 10,000 | > 93 |

Key SAR Observations:

-

Substitution on the Benzoyl Ring: The presence and position of a hydroxyl group on the benzoyl ring are critical for potent MAGL inhibition. A hydroxyl group at the 3-position (meta position) significantly enhances potency, as seen in Magl-IN-8 (compound 13) and Magl-IN-11 (compound 29).

-

Halogenation: The addition of a fluorine atom at the 2-position of the benzoyl ring, in conjunction with a 3-hydroxyl group, as in Magl-IN-11 (compound 29), leads to a slight increase in potency compared to the non-fluorinated analog, Magl-IN-8 (compound 13).

-

Selectivity: The optimized compounds, particularly Magl-IN-8 and Magl-IN-11, exhibit excellent selectivity for MAGL over FAAH, another key enzyme in the endocannabinoid system.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of the benzoylpiperidine MAGL inhibitors.

MAGL Inhibition Assay (Spectrophotometric)

This assay determines the in vitro potency of compounds in inhibiting MAGL activity using a colorimetric substrate.

Workflow Diagram:

Caption: Workflow for the spectrophotometric MAGL inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human MAGL enzyme in Tris-HCl buffer (pH 7.4).

-

Prepare serial dilutions of the test compounds in DMSO.

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate, in ethanol.[6]

-

-

Assay Procedure:

-

In a 96-well plate, add the MAGL enzyme solution to each well.

-

Add the test compound dilutions or vehicle (DMSO for control) to the respective wells.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the 4-nitrophenyl acetate substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the change in absorbance at 405 nm at 37°C using a microplate reader. The production of 4-nitrophenol from the hydrolysis of the substrate results in a yellow color.[7]

-

Record absorbance readings at regular intervals for a set period.

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to assess the selectivity of the inhibitors against other serine hydrolases in a complex biological sample, such as mouse brain proteome.[2]

Workflow Diagram:

Caption: Workflow for competitive activity-based protein profiling.

Detailed Protocol:

-

Proteome Preparation:

-

Homogenize mouse brain tissue in a suitable buffer (e.g., Tris-buffered saline) and prepare the membrane fraction by ultracentrifugation.

-

Determine the protein concentration of the membrane proteome using a standard protein assay (e.g., BCA assay).

-

-

Inhibitor Incubation and Probe Labeling:

-

In microcentrifuge tubes, pre-incubate the brain proteome with various concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at 37°C.

-

Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-tetramethylrhodamine, FP-TAMRA) to each tube and incubate for another 30 minutes at room temperature.

-

-

Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins on a polyacrylamide gel.

-

Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of an effective inhibitor. By comparing the band intensities of other serine hydrolases, the selectivity of the compound can be determined.

-

U937 Cell Proliferation Assay

This assay evaluates the anti-proliferative effects of the MAGL inhibitors on the human monocytic U937 cell line.[8][9]

Workflow Diagram:

Caption: Workflow for the U937 cell proliferation assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Compound Treatment and Incubation:

-

Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 48 to 72 hours.

-

-

Viability Assessment:

-

After the incubation period, add a viability reagent such as MTT or a luminescent cell viability reagent (e.g., CellTiter-Glo) to each well.

-

Follow the manufacturer's instructions for the chosen viability assay to measure either absorbance or luminescence, which correlates with the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration.

-

Signaling Pathway

The primary signaling pathway affected by MAGL inhibitors is the endocannabinoid signaling pathway. By inhibiting MAGL, the degradation of 2-AG is blocked, leading to its accumulation. This, in turn, enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which can lead to various downstream cellular effects.

Caption: Modulation of the endocannabinoid pathway by this compound.

Conclusion

The second-generation benzoylpiperidine derivatives, exemplified by this compound and its analogs, represent a significant advancement in the development of potent, selective, and reversible MAGL inhibitors. The detailed structure-activity relationships and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. The promising in vitro activity and selectivity of these compounds warrant further investigation into their in vivo efficacy and potential as therapeutic agents for a variety of diseases.

References

- 1. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. U937 Cells [cytion.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. static.igem.org [static.igem.org]

- 11. U937. Culture Collections [culturecollections.org.uk]

Magl-IN-10 basic research applications

An In-depth Technical Guide to the Basic Research Applications of Monoacylglycerol Lipase (MAGL) Inhibitors

Disclaimer: The specific compound "Magl-IN-10" is not referenced in publicly available scientific literature. This guide therefore focuses on the broader class of monoacylglycerol lipase (MAGL) inhibitors, utilizing well-characterized examples such as JZL184 and KML29 to illustrate their core research applications.

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By controlling the levels of 2-AG and AA, MAGL plays a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, pain perception, and neuroprotection.[1][3] Inhibition of MAGL has emerged as a promising therapeutic strategy for various disorders, including neurodegenerative diseases, inflammatory conditions, and cancer.[1][4] This technical guide provides an in-depth overview of the basic research applications of MAGL inhibitors, focusing on their mechanism of action, experimental evaluation, and the signaling pathways they modulate.

Mechanism of Action

MAGL inhibitors block the catalytic activity of the MAGL enzyme, leading to two primary downstream effects:

-

Enhanced Endocannabinoid Signaling: By preventing the breakdown of 2-AG, MAGL inhibitors cause an accumulation of this endocannabinoid in the brain and peripheral tissues.[1] This leads to increased activation of cannabinoid receptors, primarily CB1 and CB2, resulting in various physiological responses such as analgesia, anti-inflammatory effects, and neuroprotection.[1]

-

Reduced Pro-inflammatory Eicosanoid Production: The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid (AA) in the brain.[4][5] AA is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[5][6] By inhibiting MAGL, the production of AA and subsequent inflammatory mediators is reduced.[5][6]

Quantitative Data on Well-Characterized MAGL Inhibitors

The following table summarizes the in vitro potency (IC50) of several well-characterized MAGL inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[7][8][9][10]

| Inhibitor | Target Enzyme | IC50 Value (nM) | Notes |

| JZL184 | human MAGL | 8 | Irreversible inhibitor.[9][11] |

| mouse MAGL | 8 | [7][8] | |

| rat MAGL | Less active than against human/mouse MAGL | [2] | |

| human FAAH | 4000 | Demonstrates >300-fold selectivity for MAGL over FAAH.[8] | |

| KML29 | human MAGL | 2.5 | Analogue of JZL184 with improved inhibitory potency.[9] |

| MJN110 | human MAGL | 9.1 | Orally active and selective inhibitor.[10] |

| 2-AG hydrolysis | 2.1 | [10] | |

| MAGLi 432 | human MAGL | 4.2 | Reversible inhibitor.[9] |

Experimental Protocols

In Vitro MAGL Activity Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory potency of a compound against MAGL using a fluorogenic substrate.[5][12]

Objective: To measure the IC50 value of a test compound against MAGL.

Materials:

-

Recombinant human MAGL

-

Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[12]

-

Fluorogenic substrate (e.g., AA-HNA)[12]

-

Test compound (dissolved in DMSO)

-

MAGL inhibitor positive control (e.g., JZL184)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the test compound dilutions to the wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

-

Add the recombinant MAGL enzyme to all wells except for a no-enzyme control.

-

Pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths.[12]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a whole family of enzymes (e.g., serine hydrolases) in a complex biological sample.[13][14]

Objective: To determine the selectivity profile of a MAGL inhibitor.

Materials:

-

Cell or tissue lysate

-

Test compound

-

Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin)

-

SDS-PAGE gels

-

In-gel fluorescence scanner or mass spectrometer

Procedure:

-

Treat the cell or tissue lysate with various concentrations of the test compound or a vehicle control (DMSO) for a specific duration.

-

Add the activity-based probe to the lysates and incubate to allow for covalent labeling of the active site of serine hydrolases.

-

Quench the labeling reaction.

-

Separate the proteins by SDS-PAGE.

-

If a fluorescent probe was used, visualize the labeled enzymes using an in-gel fluorescence scanner. Inhibition is observed as a decrease in the fluorescence intensity of the band corresponding to MAGL.

-

If a biotinylated probe was used, the labeled proteins can be enriched and identified by mass spectrometry for a more comprehensive selectivity profile.

-

Quantify the band intensities to determine the concentration-dependent inhibition of MAGL and other off-target enzymes.

In Vivo Evaluation of MAGL Inhibitors in Mice

This protocol outlines a general procedure for assessing the in vivo effects of a MAGL inhibitor.[15][16]

Objective: To evaluate the pharmacological effects of a MAGL inhibitor in a living organism.

Materials:

-

Test compound formulated for in vivo administration (e.g., in a vehicle solution)

-

Laboratory mice

-

Analytical equipment for measuring endocannabinoid levels (e.g., LC-MS/MS)

-

Behavioral testing apparatus (e.g., for assessing pain, locomotion)

Procedure:

-

Administer the test compound to mice via a specific route (e.g., intraperitoneal injection, oral gavage) at a defined dose.

-

At various time points after administration, collect tissues of interest (e.g., brain, liver).

-

Extract lipids from the tissues and quantify the levels of 2-AG and other endocannabinoids using LC-MS/MS to confirm target engagement.

-

In a separate cohort of animals, perform behavioral tests to assess the pharmacological effects of the inhibitor. For example, in pain models, assess the response to a noxious stimulus.

-

Monitor for any adverse effects.

-

Analyze the data to determine the efficacy and duration of action of the MAGL inhibitor in vivo.

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of MAGL Inhibition

The inhibition of MAGL directly impacts two major interconnected lipid signaling pathways: the endocannabinoid system and the arachidonic acid cascade.

Caption: MAGL inhibition enhances endocannabinoid signaling and reduces pro-inflammatory prostaglandin synthesis.

Experimental Workflow for MAGL Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel MAGL inhibitor.

Caption: A stepwise workflow for the identification and validation of novel MAGL inhibitors.

Logical Relationship of MAGL Inhibition Effects

This diagram shows the logical progression from MAGL inhibition to its ultimate therapeutic potential.

References

- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Magl-IN-10 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of target engagement studies for Magl-IN-10, a notable inhibitor of Monoacylglycerol Lipase (MAGL). The content herein is curated for professionals in drug development and scientific research, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol Lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The hydrolysis of 2-AG by MAGL produces arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, and glycerol. By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and reduced production of pro-inflammatory eicosanoids. This dual action makes MAGL a compelling therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.

This compound: A Potent MAGL Inhibitor

This compound, also referred to as MGL-IN-1, has been identified as a potent inhibitor of MAGL. However, there are conflicting reports in the literature regarding its mechanism of action, with some sources describing it as a reversible and competitive inhibitor[1], while others classify it as an irreversible inhibitor[2]. For the purpose of this guide, we will present the available data and note this discrepancy. It is crucial for researchers to consult the primary literature to ascertain the precise characteristics of the specific batch of this compound being used.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing insights into its potency and selectivity.

| Parameter | Value | Species/Assay Conditions | Source |

| IC50 | 80 nM | Reversible and competitive inhibition of MAGL. | [1] |

| Ki | 39 nM | Competitive binding with 4-nitrophenylacetate. | [1] |

| Cellular IC50 | 193 nM | Inhibition of [3H]2-oleoyl glycerol (2-OG) hydrolysis in U937 cells. | [1] |

| Brain Membrane IC50 | 2.1 µM | Inhibition of 2-OG hydrolysis in mouse brain membrane preparations. | [1] |

| Selectivity | No significant inhibition of CB1, CB2, FAAH, ABHD6, and ABHD12 at 10 µM. | --- | [1] |

| In Vivo Efficacy | A single 50 mg/kg i.p. dose increases 2-AG levels in mouse plasma and brain. | Mice. | [1] |

Key Experimental Protocols for Target Engagement Studies

Verifying the interaction of an inhibitor with its intended target within a cellular or in vivo context is a critical step in drug development. The following sections detail the methodologies for key assays used to assess the target engagement of MAGL inhibitors like this compound.

MAGL Activity Assay

This assay measures the enzymatic activity of MAGL and its inhibition by a test compound. A common method utilizes a chromogenic or fluorogenic substrate.

Protocol using a Chromogenic Substrate (4-Nitrophenylacetate):

-

Reagent Preparation:

-

Prepare a 10X MAGL Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 10 mM EDTA).

-

Dilute the 10X buffer to 1X with ultrapure water.

-

Prepare the MAGL enzyme solution by diluting the stock in 1X Assay Buffer.

-

Prepare the substrate solution (4-nitrophenylacetate) in an appropriate solvent and then dilute in 1X Assay Buffer.

-

Dissolve the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Blank wells: Add 1X Assay Buffer and solvent.

-

Control wells (100% activity): Add 1X Assay Buffer, MAGL enzyme, and solvent.

-

Inhibitor wells: Add 1X Assay Buffer, MAGL enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the 4-nitrophenylacetate substrate solution to all wells.

-

Incubate for a set period (e.g., 10 minutes) at room temperature.

-

Measure the absorbance at 405-415 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample, such as cell lysates or tissue homogenates. It utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes.

Competitive ABPP Protocol:

-

Proteome Preparation:

-

Harvest cells or tissues and homogenize in an appropriate lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).

-

Determine the protein concentration of the proteome using a standard method (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

Aliquot the proteome into tubes.

-

Add the test inhibitor (this compound) at a range of concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to its targets.

-

-

Probe Labeling:

-

Add a broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate probe like FP-TAMRA) to each tube.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature. The ABP will label the active serine hydrolases that have not been blocked by the inhibitor.

-

-

Analysis by SDS-PAGE and In-Gel Fluorescence Scanning:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Scan the gel using a fluorescence scanner to visualize the labeled proteins. The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of the inhibitor.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration.

-

Normalize the intensity to the vehicle control.

-

Plot the normalized intensity against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement.

-

Analyze the intensity of other labeled bands to assess the selectivity of the inhibitor against other serine hydrolases.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of a protein in its native cellular environment. Ligand binding can either stabilize or destabilize a protein, leading to a shift in its melting temperature (Tm).

General CETSA Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the test inhibitor (this compound) at various concentrations or a vehicle control for a specific duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Analyze the amount of soluble MAGL in the supernatant using a method such as Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Isothermal Dose-Response: At a fixed temperature, the amount of soluble MAGL will increase with increasing concentrations of a stabilizing inhibitor. Plot the amount of soluble MAGL against the logarithm of the inhibitor concentration to determine the concentration at which half-maximal stabilization occurs (EC50).

-

Tm Shift: Plot the amount of soluble MAGL against the temperature for both vehicle- and inhibitor-treated samples. The shift in the melting curve indicates the degree of thermal stabilization or destabilization induced by the inhibitor.

-

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is enhanced through visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

MAGL Signaling Pathway

This diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.

Caption: MAGL signaling pathway and the inhibitory action of this compound.

Competitive Activity-Based Protein Profiling (ABPP) Workflow

This diagram outlines the key steps involved in a competitive ABPP experiment to assess inhibitor selectivity and potency.

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Cellular Thermal Shift Assay (CETSA) Workflow

This diagram illustrates the experimental workflow for performing a Cellular Thermal Shift Assay to confirm target engagement in intact cells.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of MAGL. This guide provides a foundational framework for designing and executing robust target engagement studies. By employing the detailed protocols for MAGL activity assays, ABPP, and CETSA, researchers can confidently assess the potency, selectivity, and cellular engagement of this compound and other MAGL inhibitors. The provided diagrams offer clear visual aids for understanding the complex signaling pathways and experimental workflows. As with any scientific investigation, careful attention to experimental detail and appropriate data analysis are paramount for generating reliable and reproducible results. It is strongly recommended to consult the primary literature for the most up-to-date and detailed information on this compound and associated methodologies.

References

Magl-IN-10: A Technical Guide to its Role in Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magl-IN-10 is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors CB1 and CB2. This targeted modulation of the endocannabinoid system (ECS) holds significant therapeutic potential for a range of neurological and inflammatory disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on endocannabinoid signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

Monoacylglycerol lipase is a key serine hydrolase that terminates the signaling of 2-AG by hydrolyzing it into arachidonic acid (AA) and glycerol.[1][2] The inhibition of MAGL by this compound leads to a significant accumulation of 2-AG in the brain and peripheral tissues.[1][3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are integral to regulating a wide array of physiological processes, including pain perception, inflammation, and neurotransmission.[1][4]

Furthermore, the inhibition of 2-AG degradation by this compound has a dual effect on lipid signaling. Not only does it boost endocannabinoid tone, but it also reduces the production of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins.[1][2] This reduction in prostaglandin levels contributes to the anti-inflammatory and neuroprotective effects observed with MAGL inhibitors.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interactions with the endocannabinoid system.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 2.0 nM | Human MAGL | [6] |

| Ki | 1.42 nM | Human MAGL | [6] |

| Inhibition Type | Reversible, Competitive | Human MAGL | [6] |

Table 1: In Vitro Potency and Kinetics of this compound

| Enzyme | Inhibition | Concentration of this compound | Method | Reference |

| FAAH | No significant inhibition | 10 µM | Competitive ABPP | [7] |

| ABHD6 | No significant inhibition | 10 µM | Competitive ABPP | [7] |

| ABHD12 | No significant inhibition | 10 µM | Competitive ABPP | [7] |

Table 2: Selectivity Profile of this compound

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway Modulation by this compound

The following diagram illustrates the central role of this compound in modulating the endocannabinoid signaling pathway.

Experimental Workflow for MAGL Inhibition Assay

This diagram outlines the typical workflow for determining the inhibitory potency of a compound like this compound against MAGL.

Competitive Activity-Based Protein Profiling (ABPP) Workflow

The following diagram illustrates the workflow for assessing the selectivity of this compound using competitive ABPP.

References

- 1. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Magl-IN-10 selectivity profile over FAAH and other hydrolases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magl-IN-10 is a reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL is a promising therapeutic strategy for a variety of disorders, including cancer, neurological diseases, and inflammatory conditions. A critical aspect in the development of MAGL inhibitors is their selectivity profile, particularly concerning fatty acid amide hydrolase (FAAH), the primary enzyme for the degradation of the other major endocannabinoid, anandamide. This technical guide provides an in-depth overview of the selectivity profile of this compound, based on the findings from Granchi et al. (2021).

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound and its analogs was evaluated against human MAGL (hMAGL) and human FAAH (hFAAH). The results, presented as IC50 values, are summarized in the table below. This compound is highlighted as compound 22a in the originating study.

| Compound | hMAGL IC50 (nM)[1][2] | hFAAH IC50 (µM)[1][2] | Selectivity Index (FAAH IC50 / MAGL IC50) |

| This compound (22a) | 3.7 | > 10 | > 2700 |

| 21a | 4.9 | > 10 | > 2040 |

| 21b | 18.2 | > 10 | > 550 |

| 22b | 12.5 | > 10 | > 800 |

As the data indicates, this compound is a highly potent inhibitor of hMAGL with an IC50 value in the low nanomolar range. Crucially, it demonstrates excellent selectivity over hFAAH, with no significant inhibition observed at concentrations up to 10 µM. This high selectivity is a desirable characteristic for a MAGL inhibitor, as it minimizes the potential for off-target effects related to the modulation of anandamide signaling.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity and selectivity of this compound.

In Vitro MAGL and FAAH Inhibition Assays

Objective: To determine the IC50 values of the test compounds against hMAGL and hFAAH.

Methodology:

A fluorometric assay was employed to measure the enzymatic activity of hMAGL and hFAAH.

-

Enzyme Source: Membranes from HEK293T cells overexpressing either hMAGL or hFAAH.

-

Substrate: A fluorogenic substrate, 4-methylumbelliferyl acetate, was used for the MAGL assay. For the FAAH assay, arachidonoyl-7-amino-4-methylcoumarin was likely used, a common substrate for this enzyme.

-

Procedure:

-

The test compounds were pre-incubated with the enzyme-containing membranes for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) in an appropriate buffer.

-

The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

-

The fluorescence generated by the product of the enzymatic reaction was measured over time using a fluorescence plate reader.

-

The rate of reaction was calculated from the linear phase of the fluorescence curve.

-

IC50 values were determined by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of this compound against a broader panel of serine hydrolases in a more complex biological matrix.

Methodology:

Competitive ABPP was performed using mouse brain membrane proteomes. This technique utilizes an active-site-directed probe that covalently labels active serine hydrolases.

-

Biological Matrix: Mouse brain membrane homogenates.

-

Probe: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe tagged with a fluorescent reporter (e.g., TAMRA-FP).

-

Procedure:

-

Mouse brain membranes were pre-incubated with either vehicle (DMSO) or varying concentrations of this compound for a defined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

The active serine hydrolases in the proteome were then labeled by adding the fluorescent FP probe.

-

The reaction was quenched, and the proteins were separated by SDS-PAGE.

-

The gel was scanned for fluorescence to visualize the labeled serine hydrolases.

-

Inhibition of a specific hydrolase by this compound is observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the vehicle control.

-

The results from the competitive ABPP experiments confirmed the high selectivity of this compound for MAGL, with no significant inhibition of other serine hydrolases, including FAAH and α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12), at concentrations where MAGL was fully inhibited.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MAGL inhibition and the general workflow of the experimental procedures used to characterize this compound.

MAGL-Mediated Endocannabinoid Signaling Pathway

Caption: MAGL inhibition by this compound increases 2-AG levels, enhancing CB1 receptor activation.

FAAH-Mediated Endocannabinoid Signaling Pathway

Caption: FAAH degrades anandamide, terminating its signaling at cannabinoid receptors.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the synthesis and characterization of this compound's inhibitory activity.

Conclusion

This compound emerges as a highly potent and selective reversible inhibitor of monoacylglycerol lipase. Its robust inhibitory activity against MAGL, coupled with an excellent selectivity profile against FAAH and other serine hydrolases, underscores its potential as a valuable tool for studying the physiological and pathological roles of the 2-AG signaling pathway. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further preclinical and clinical development of this compound and related compounds for therapeutic applications in oncology, neurology, and inflammatory diseases.

References

An In-depth Technical Guide to the Pharmacophore Model and Binding Site Interactions of Magl-IN-10, a Reversible Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacophore model and binding site interactions of Magl-IN-10, a notable reversible inhibitor of Monoacylglycerol Lipase (MAGL). This document delves into the structural basis of its inhibitory activity, presents key quantitative data, and outlines the experimental methodologies used for its characterization, making it a valuable resource for researchers in pharmacology and drug discovery.

Introduction to Monoacylglycerol Lipase (MAGL) as a Therapeutic Target

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also produces arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1] Consequently, MAGL has emerged as a significant therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[2] While irreversible MAGL inhibitors have been developed, concerns about potential on-target side effects associated with chronic inhibition have spurred the development of reversible inhibitors.[3] this compound belongs to a class of second-generation benzoylpiperidine derivatives developed as potent and reversible MAGL inhibitors.[3][4]

The Endocannabinoid Signaling Pathway and the Role of MAGL

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes. The signaling cascade involving MAGL is a critical component of the ECS.

Pharmacophore Model of Benzoylpiperidine-Based MAGL Inhibitors

A pharmacophore model for the benzoylpiperidine series, including this compound, was developed to understand the key structural features required for potent MAGL inhibition. This model is crucial for the rational design and optimization of new inhibitors.

The pharmacophore model highlights the following essential features:

-

Two Hydrogen Bond Acceptors (HBA): These are critical for anchoring the inhibitor within the active site.

-

One Hydrogen Bond Donor (HBD): This feature contributes to the binding affinity.

-

Two Aromatic Rings (AR): These are involved in hydrophobic and potential pi-pi stacking interactions.

-

One Hydrophobic Group (HY): This group occupies a hydrophobic pocket within the enzyme's active site.

Binding Site Interactions of this compound

Molecular docking studies of the benzoylpiperidine series have elucidated the binding mode within the MAGL active site. This compound is predicted to form key interactions with several residues that are crucial for its inhibitory activity.

The binding of this compound is characterized by:

-

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor, interacting with the backbone nitrogens of key residues in the oxyanion hole.

-

Hydrophobic Interactions: The piperidine ring and the aromatic moieties of the inhibitor are positioned within hydrophobic pockets of the active site.

-

Pi-Pi Stacking: The aromatic rings of the inhibitor can engage in pi-pi stacking interactions with aromatic residues in the binding site.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds was determined against human MAGL (hMAGL) and fatty acid amide hydrolase (FAAH) to assess selectivity.

| Compound | hMAGL IC50 (nM) | hFAAH IC50 (µM) | Selectivity Index (FAAH/MAGL) |

| This compound | 85.3 | > 10 | > 117 |

| Compound 11 [5] | 110.0 | 7.5 | 68 |

| Compound 10d [6] | 107.2 | > 10 | > 93 |

| Compound 7 [6] | 133.9 | 5.9 | 44 |

Data is representative of the benzoylpiperidine series as reported in the literature.[3][5][6]

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

A common method to determine the inhibitory potency of compounds against MAGL is a fluorogenic assay.

Protocol Details:

-

Reagents and Materials:

-

Assay Procedure:

-

A solution of the MAGL enzyme is added to the wells of a 96-well plate.

-

The test inhibitor, at various concentrations, is then added to the wells and pre-incubated with the enzyme for a specified time (e.g., 30 minutes) at room temperature.[9]

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence is monitored kinetically at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control (enzyme without inhibitor).

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

-

Computational methods are employed to predict the binding mode and develop a pharmacophore model.

Protocol Details:

-

Protein Preparation: The X-ray crystal structure of human MAGL is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning partial charges, and minimizing the structure.

-

Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure, and its geometry is optimized.

-

Molecular Docking: Docking simulations are performed using software like AutoDock or Glide to predict the binding pose of the inhibitor in the MAGL active site.

-

Pharmacophore Model Generation: A receptor-ligand pharmacophore model is generated based on the interactions observed in the docked poses of potent inhibitors.[1] This model defines the essential chemical features and their spatial arrangement required for binding.

Conclusion

This compound is a promising reversible inhibitor of MAGL, belonging to the benzoylpiperidine class of compounds. Its pharmacophore model and binding site interactions have been elucidated through a combination of chemical synthesis, biological evaluation, and computational modeling. This in-depth understanding of its structure-activity relationship provides a solid foundation for the future design of more potent and selective MAGL inhibitors for therapeutic applications. The detailed experimental protocols outlined in this guide serve as a practical reference for researchers working on the characterization of novel MAGL inhibitors.

References

- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

The Neuroprotective Potential of Monoacylglycerol Lipase (MAGL) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a spectrum of neurological disorders. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), its inhibition presents a dual-pronged therapeutic strategy: the enhancement of neuroprotective endocannabinoid signaling and the reduction of pro-inflammatory eicosanoids. This technical guide consolidates the current understanding of the neuroprotective effects of MAGL inhibitors, providing an in-depth overview of their mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. While this guide focuses on the general class of MAGL inhibitors, specific data for well-characterized compounds such as JZL184 and MAGLi-432 are presented as illustrative examples, as no specific data for "Magl-IN-10" could be retrieved from the scientific literature.

Introduction: The Role of MAGL in Neuroinflammation and Neurodegeneration

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in lipid metabolism within the central nervous system (CNS).[1][2] Its principal function is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[3] 2-AG is an endogenous ligand for cannabinoid receptors CB1 and CB2, which are integral to modulating neurotransmission, inflammation, and neuronal survival.[3][4] Conversely, arachidonic acid is a precursor to prostaglandins and other eicosanoids, which are potent mediators of inflammation.[5][6]

In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, neuroinflammation is a key pathological feature.[6][7][8] By inhibiting MAGL, the levels of neuroprotective 2-AG are increased, while the production of pro-inflammatory arachidonic acid and its downstream metabolites is simultaneously reduced.[1][2] This dual action makes MAGL a compelling target for therapeutic intervention in neurological disorders.

Mechanism of Action of MAGL Inhibitors

The neuroprotective effects of MAGL inhibitors are primarily attributed to two interconnected pathways:

-

Enhancement of Endocannabinoid Signaling: Inhibition of MAGL leads to an accumulation of 2-AG in the brain.[1] Increased 2-AG levels enhance the activation of cannabinoid receptors, particularly CB1 and CB2.[4] Activation of these receptors has been shown to confer neuroprotection through various mechanisms, including the reduction of excitotoxicity, oxidative stress, and neuroinflammation.[4][5]

-

Reduction of Pro-inflammatory Eicosanoids: By blocking the hydrolysis of 2-AG, MAGL inhibitors decrease the bioavailability of arachidonic acid, a key substrate for the synthesis of prostaglandins and other pro-inflammatory eicosanoids by cyclooxygenase (COX) enzymes.[5][6] This reduction in inflammatory mediators helps to dampen the neuroinflammatory response that contributes to neuronal damage in neurodegenerative diseases.[6]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on the MAGL inhibitors JZL184 and MAGLi-432, demonstrating their potency and effects in various models.

Table 1: In Vitro Potency of MAGL Inhibitors

| Inhibitor | Target | IC50 | Assay Conditions | Reference |

| JZL184 | Human MAGL | 8 nM | Recombinant human MAGL | [9] |

| MAGLi-432 | Human MAGL | 4.2 nM | Recombinant human MAGL | [9] |

| LEI-515 | Mouse MAGL | 25 nM | Mouse brain proteome | [3] |

Table 2: In Vivo Effects of MAGL Inhibitors in Animal Models

| Inhibitor | Animal Model | Dose | Key Findings | Reference |

| JZL184 | 5XFAD Mouse Model of Alzheimer's Disease | 12 mg/kg, i.p. | Reduced Aβ production and deposition, suppressed neuroinflammation, improved spatial learning and memory. | [1][4] |

| JZL184 | Rat Model of Ischemic Stroke | 16 mg/kg, i.p. | Significantly increased brain 2-AG levels, reduced infarct volume and improved sensorimotor function. | [10] |

| MAGLi-432 | Mouse Model of Multiple Sclerosis (EAE) | 2 mg/kg/day, i.p. | Increased brain 2-AG levels, reduced levels of arachidonic acid, PGE2, and PGD2, and ameliorated disease severity. | [11] |

| MAGLi-432 | LPS-induced Neuroinflammation Mouse Model | 1 mg/kg | Achieved target occupancy and engagement in the brain. | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the neuroprotective effects of MAGL inhibitors.

In Vitro MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MAGL.

Protocol:

-

Enzyme Source: Recombinant human or mouse MAGL is used.

-

Substrate: A fluorogenic or colorimetric substrate, such as 4-nitrophenyl acetate (4-NPA) or a 2-AG analog, is used to measure enzyme activity.[12]

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 30 minutes) at room temperature.[13]

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The rate of product formation is measured over time using a plate reader to detect changes in fluorescence or absorbance.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[13][14]

Animal Models of Neurodegenerative Diseases

Objective: To evaluate the neuroprotective effects of a MAGL inhibitor in a model of focal cerebral ischemia.

Protocol:

-

Animal Model: Spontaneously hypertensive rats (SHR) or Wistar Kyoto (WKY) rats are commonly used.[10]

-

Induction of Ischemia: An intracortical injection of the vasoconstrictor endothelin-1 or permanent occlusion of a distal segment of the middle cerebral artery (MCAO) is performed.[10]

-

Drug Administration: The MAGL inhibitor (e.g., JZL184 at 16 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specific time point after the induction of ischemia (e.g., 60 minutes).[10]

-

Outcome Measures:

-

Infarct Volume: Assessed by magnetic resonance imaging (MRI) or triphenyltetrazolium chloride (TTC) staining at various time points (e.g., 1 to 28 days).[10]

-

Functional Outcome: Evaluated using behavioral tests to assess sensorimotor deficits.[10]

-

Biochemical Analysis: Brain tissue is collected to measure levels of 2-AG, arachidonic acid, and inflammatory markers.[10]

-

Objective: To investigate the effects of a MAGL inhibitor on Alzheimer's-like pathology and cognitive function.

Protocol:

-

Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are used.[1]

-

Drug Administration: The MAGL inhibitor (e.g., JZL184 at 12 mg/kg, i.p.) or vehicle is administered chronically (e.g., three times per week for 8 weeks).[4]

-

Outcome Measures:

-

Amyloid-β (Aβ) Pathology: Aβ plaque deposition is quantified using immunohistochemistry.[4]

-

Neuroinflammation: Activation of microglia and astrocytes is assessed by immunofluorescence.

-

Synaptic Integrity: Dendritic spine density and synaptic protein levels are measured.

-

Cognitive Function: Spatial learning and memory are evaluated using behavioral tasks such as the Morris water maze.[1]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAGL Inhibition

Caption: Signaling pathway of MAGL inhibition leading to neuroprotection.

Experimental Workflow for Preclinical Evaluation of a MAGL Inhibitor

Caption: Experimental workflow for preclinical evaluation of a MAGL inhibitor.

Conclusion

Inhibition of monoacylglycerol lipase represents a promising therapeutic strategy for a variety of neurodegenerative and neurological disorders. By enhancing the neuroprotective endocannabinoid system while simultaneously suppressing pro-inflammatory pathways, MAGL inhibitors have demonstrated significant therapeutic potential in preclinical models. The data presented for compounds like JZL184 and MAGLi-432 provide a strong rationale for the continued development of this class of drugs. Further research, including the investigation of novel inhibitors and their progression into clinical trials, is warranted to fully elucidate their therapeutic utility in human diseases.

References

- 1. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IC50 - Wikipedia [en.wikipedia.org]

Magl-IN-10: A Technical Guide for the Investigation of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase that plays a central role in lipid metabolism. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous and immune systems. The hydrolysis of 2-AG by MAGL not only terminates endocannabinoid signaling but also liberates arachidonic acid (AA), a precursor for the biosynthesis of pro-inflammatory prostaglandins.[1][2] Given its pivotal role at the intersection of the endocannabinoid and eicosanoid signaling pathways, MAGL has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammation, pain, and cancer.[3][4]

Magl-IN-10 is a reversible inhibitor of MAGL, offering a valuable tool for researchers to investigate the physiological and pathophysiological roles of this enzyme and its downstream metabolic pathways. This technical guide provides an in-depth overview of the use of this compound as a tool for studying lipid metabolism, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Concepts: Mechanism of Action

This compound, as a MAGL inhibitor, functions by binding to the active site of the MAGL enzyme, thereby preventing the hydrolysis of its primary substrate, 2-AG. This inhibition leads to an accumulation of 2-AG in various tissues, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). Concurrently, the reduction in 2-AG breakdown leads to decreased levels of free arachidonic acid, thereby attenuating the production of downstream pro-inflammatory eicosanoids like prostaglandins.[1][2] This dual action makes MAGL inhibitors potent modulators of both endocannabinoid and inflammatory signaling pathways.

Quantitative Data Presentation

Precise quantitative data is essential for understanding the potency and effects of any chemical probe. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this section provides a template with representative data from other well-characterized MAGL inhibitors to illustrate the key parameters to be assessed.

Table 1: In Vitro Inhibitory Activity of MAGL Inhibitors

| Compound | Target | IC50 (nM) | Assay Method | Source |

| This compound | hMAGL | Data not available | Fluorogenic Substrate Assay | - |

| JZL184 | hMAGL | 8.1 | Activity-Based Protein Profiling | [5] |

| JZL184 | mMAGL | 2.9 | Activity-Based Protein Profiling | [5] |

| MAGLi 432 | hMAGL | 4.2 | Enzymatic Assay | [5] |

| MAGLi 432 | mMAGL | 3.1 | Enzymatic Assay | [5] |

Table 2: In Vivo Effects of MAGL Inhibition on Lipid Mediators

| Compound (Dose) | Tissue | Fold Change in 2-AG | Fold Change in Arachidonic Acid | Time Point | Species | Source |

| This compound | Data not available | Data not available | Data not available | - | - | - |

| JZL184 (16 mg/kg) | Brain | ~8-fold increase | ~50% decrease | 4 hours | Mouse | [6] |